molecular formula C19H22N2O3S B2569241 N-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892979-29-2

N-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2569241
CAS RN: 892979-29-2
M. Wt: 358.46
InChI Key: WPLMQEXBYQKNCN-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .


Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The structure of some pertinent biological compounds based-thiophene can be found in the referenced literature .


Chemical Reactions Analysis

The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .


Physical And Chemical Properties Analysis

Thiophene derivatives show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Inhibition of Cell Adhesion Molecules

Compounds related to N-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have demonstrated the ability to decrease the adherence of neutrophils to activated endothelial cells. This effect is achieved by inhibiting the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on the endothelial surface. This suggests potential applications in the development of anti-inflammatory agents by targeting the cellular adhesion process, which is a critical step in the inflammatory response (Boschelli et al., 1995).

Antimicrobial Activities

Derivatives of tetrahydrobenzo[b]thiophenes, which share a structural core with the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activities against various bacterial and fungal strains, indicating their potential as lead compounds in the development of new antimicrobial agents (Babu et al., 2013).

Pharmacological Activities

Novel thiophene derivatives synthesized from compounds structurally similar to this compound have been screened for a variety of pharmacological activities. These activities include antiarrhythmic, serotonin antagonist, and antianxiety effects. The results of these screenings suggest the potential for developing new pharmacological agents based on modifications of the tetrahydrobenzo[b]thiophene scaffold (Amr et al., 2010).

Synthesis and Characterization

The synthesis and characterization of compounds related to this compound have contributed to the understanding of their chemical properties and potential applications. For example, the structural elucidation of these compounds through techniques such as X-ray diffraction has provided insights into their molecular conformations and reactivity, which is crucial for the rational design of functional materials and drugs (Vasu et al., 2004).

Future Directions

Thiophene derivatives have massively contributed to the growth of chemistry materials which have shown promising developments towards new technologies in electronics . At the same time, thiophene-derived small organic molecules have shown a wide variety of applications including agrochemical and pharmaceutical fields. The development of novel antitumor agents with unique modes of action is one of the most urgent and vital research challenges .

properties

IUPAC Name

N-methyl-2-(3-phenoxypropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20-18(23)17-14-9-5-6-10-15(14)25-19(17)21-16(22)11-12-24-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLMQEXBYQKNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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